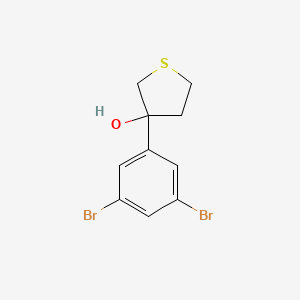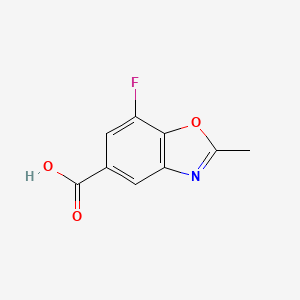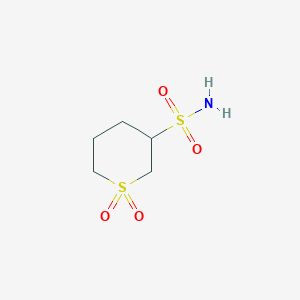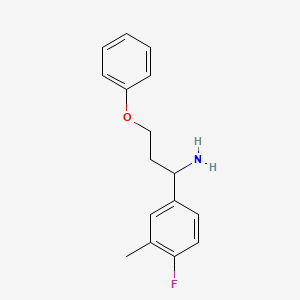![molecular formula C9H16ClN3O B13237381 4-Amino-3-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-2-one hydrochloride](/img/structure/B13237381.png)
4-Amino-3-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-2-one hydrochloride is a synthetic compound that features a pyrazole ring, a versatile scaffold in organic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with an appropriate amine and a ketone under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the pyrazole ring and subsequent functionalization steps .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and pyrazole groups can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Applications De Recherche Scientifique
4-Amino-3-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological receptors and enzymes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 4-Amino-3-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-methyl-1H-pyrazole-5-carbaldehyde: Similar structure but lacks the butanone group.
4-Amino-1-methyl-1H-pyrazole-5-carboxamide: Contains a carboxamide group instead of the butanone group.
5-Amino-3-methyl-1-phenylpyrazole: Features a phenyl group instead of the butanone group
Uniqueness
4-Amino-3-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-2-one hydrochloride is unique due to the presence of both the amino and butanone groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C9H16ClN3O |
|---|---|
Poids moléculaire |
217.69 g/mol |
Nom IUPAC |
3-(aminomethyl)-4-(2-methylpyrazol-3-yl)butan-2-one;hydrochloride |
InChI |
InChI=1S/C9H15N3O.ClH/c1-7(13)8(6-10)5-9-3-4-11-12(9)2;/h3-4,8H,5-6,10H2,1-2H3;1H |
Clé InChI |
JCSMLFBZPWIUGR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CC1=CC=NN1C)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(3-fluorophenyl)ethyl]-1H-imidazole hydrochloride](/img/structure/B13237306.png)
![2,2,4-Trimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13237308.png)
![Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13237322.png)


![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoic acid](/img/structure/B13237346.png)

![5-(5-Formylfuran-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13237356.png)




![6-Benzyl 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B13237393.png)
